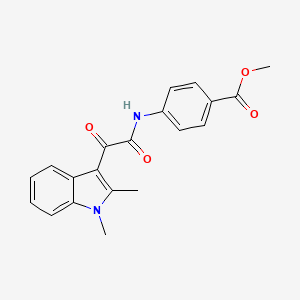

methyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-12-17(15-6-4-5-7-16(15)22(12)2)18(23)19(24)21-14-10-8-13(9-11-14)20(25)26-3/h4-11H,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUDJSGRQAEZBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

Dimethylation: The indole core is then dimethylated using methyl iodide in the presence of a base such as potassium carbonate.

Acylation: The dimethylated indole is acylated with oxalyl chloride to introduce the oxoacetamido group.

Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of a catalyst like sulfuric acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxoacetamido group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Amides or esters with different alkyl or aryl groups.

Scientific Research Applications

Methyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxoacetamido group can form hydrogen bonds with active site residues, enhancing the compound’s binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Quinoline-Based Methyl Benzoate Derivatives (C1–C7)

Structural Features: Compounds C1–C7 () feature a quinoline-4-carbonyl group connected to a methyl benzoate ester via a piperazine linker. Substituents on the quinoline’s 2-phenyl group vary (e.g., bromo, chloro, methoxy), influencing electronic and steric properties .

Key Differences :

- Core Heterocycle: The target compound uses an indole ring, whereas C1–C7 employ quinoline.

- Linker : The target compound has a direct acetamido linker, while C1–C7 use a piperazine spacer, which may enhance solubility and conformational flexibility.

Synthesis and Characterization :

C1–C7 were synthesized via piperazine-mediated couplings and characterized by ¹H NMR and HRMS. Their yields and purity (as solids) suggest robust synthetic routes, which could inform the optimization of the target compound’s synthesis .

Table 1: Comparison of Quinoline Derivatives (C1–C7) and Target Compound

Indole-Oxadiazole-Thiol Derivatives (8a–w)

Structural Features :

describes N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamides, which combine indole, oxadiazole, and sulfanyl groups .

Key Differences :

- Functional Groups: The target compound lacks the oxadiazole-thiol moiety but shares the indole core. Oxadiazoles are known for metabolic stability, suggesting that the target compound may prioritize different pharmacokinetic profiles.

- Synthesis : Compounds 8a–w were synthesized using NaH in DMF, a base-sensitive approach, whereas the target compound’s synthesis might require milder conditions due to the ester group’s susceptibility to hydrolysis.

Sulfonylurea Herbicides ()

Structural Features :

Metsulfuron methyl and related herbicides () contain a triazine ring linked to a methyl benzoate via a sulfonylurea bridge .

Key Differences :

- Bioactivity: Sulfonylureas inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. The target compound’s indole and acetamido groups suggest a different mechanism, possibly targeting mammalian enzymes or receptors.

- Electron-Withdrawing Groups : Sulfonylureas rely on sulfonyl and triazine groups for herbicidal activity, whereas the target compound’s indole may engage in hydrophobic interactions.

Table 2: Functional Group Impact on Activity

Indole-Benzoate Hybrids (–6)

lists compounds with indol-3-yl-isobenzofuranone and ethyl benzoate groups, while includes a nitrobenzoate-indole derivative .

Key Differences :

- Substituent Effects : The target compound’s 1,2-dimethylindole and acetamido groups contrast with ’s nitrobenzoate, which may confer higher reactivity or photostability.

- Similarity Scores: notes structural similarities (0.80–0.74) to the target compound, likely due to shared indole and ester motifs.

Biological Activity

Methyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data in tables and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by an indole moiety linked to a benzoate group through an acetamido functional group. Its chemical formula is , and it exhibits properties typical of both indole derivatives and benzoates.

Structural Formula

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, in vitro assays revealed that the compound effectively inhibits the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | G2/M cell cycle arrest |

| SW480 (Colon Cancer) | 10.0 | Inhibition of cell migration |

These results indicate that the compound may induce apoptosis and arrest the cell cycle at the G2/M phase, which are critical pathways in cancer treatment.

The mechanisms underlying the biological activity of this compound include:

- Apoptosis Induction : Flow cytometry assays demonstrated increased annexin V staining in treated cells, indicating early apoptosis.

- Cell Cycle Arrest : The compound's ability to halt the cell cycle at G2/M was confirmed through propidium iodide staining and subsequent analysis.

- Inhibition of Migration : Scratch assays showed reduced migratory capacity in cancer cells treated with the compound, suggesting potential anti-metastatic properties.

Other Biological Activities

In addition to anticancer effects, preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity : Initial screening against bacterial strains indicated moderate inhibitory effects.

- Anti-inflammatory Effects : In vitro tests showed a reduction in pro-inflammatory cytokine production in macrophages exposed to the compound.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of indole derivatives, including this compound. The results highlighted its superior efficacy against MCF-7 cells compared to other derivatives, emphasizing its potential as a lead compound for further development.

Case Study 2: Mechanistic Insights

In another investigation, researchers utilized molecular docking studies to elucidate the binding interactions between the compound and key proteins involved in cancer progression. The findings suggested strong binding affinity to tubulin, which could explain its observed effects on cell cycle arrest.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, analogous indole derivatives are prepared by reacting methyl 4-((3-formyl-1H-indol-1-yl)methyl)benzoate with reagents like imidazolidine-2,4-dione in acetic acid under reflux (391 K) using ammonium acetate as a catalyst. Reaction optimization includes monitoring reaction time, temperature, and stoichiometry to improve yield and purity. Crystallization from methanol/ethyl acetate (1:1) is effective for purification .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches). For unambiguous confirmation, single-crystal X-ray diffraction (SCXRD) is recommended to resolve bond geometries and intermolecular interactions .

Q. What safety protocols should be followed during handling?

- Methodological Answer : Based on structurally related compounds, the compound may exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation. Use personal protective equipment (PPE), fume hoods, and emergency eyewash stations. First aid measures include rinsing eyes/skin with water for 15+ minutes and seeking immediate medical attention for ingestion .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

- Methodological Answer : SCXRD using SHELX software (e.g., SHELXL for refinement) determines the Z/E configuration of double bonds and dihedral angles between aromatic systems. For example, in analogous indole derivatives, SCXRD confirmed the Z-isomer geometry and planar arrangements of olefinic bonds. Hydrogen-bonding networks (e.g., N–H···O) can also be mapped to explain packing motifs .

Q. How do intermolecular interactions influence the compound’s biological activity?

- Methodological Answer : Hydrogen bonding and π-π stacking (observed in crystallographic studies) may enhance binding affinity to biological targets. For structure-activity relationship (SAR) studies, modify substituents on the indole or benzoate moieties and evaluate changes in bioactivity. Computational docking (e.g., AutoDock Vina) can predict binding modes to enzymes or receptors .

Q. What strategies address contradictory data in solubility and stability studies?

- Methodological Answer : Contradictions may arise from polymorphic forms or solvent effects. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic light scattering (DLS) to assess aggregation. Stability under varying pH and temperature can be studied via accelerated degradation tests, with HPLC monitoring degradation products .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Validate predictions with experimental kinetic studies under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.